4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Antifungal Synthesis Triazole Scaffold Pharmaceutical Intermediate

This compound is the essential intermediate for itraconazole and posaconazole synthesis. The 4-nitrophenyl group provides a critical synthetic handle, while the 4-hydroxyphenyl moiety enables key coupling reactions. Generic piperazine derivatives fail because altered substituents reduce reaction yields, require additional steps, and introduce impurities that compromise pharmaceutical quality. Beyond antifungal API manufacturing, this arylpiperazine is a privileged scaffold for CNS drug discovery targeting serotonin/dopamine receptors and a validated endothelial cell proliferation inhibitor for anti-angiogenic research. ISO 17034-certified reference grade available for impurity profiling under ICH guidelines. ≥98% purity ensures reliable, reproducible results.

Molecular Formula C16H17N3O3
Molecular Weight 299.32 g/mol
CAS No. 112559-81-6
Cat. No. B032764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
CAS112559-81-6
Molecular FormulaC16H17N3O3
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
InChIInChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
InChIKeyBNHYDULILNJFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6): Critical Intermediate for Triazole Antifungal Synthesis


4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6) is a substituted arylpiperazine with molecular formula C16H17N3O3 and molecular weight 299.32 g/mol [1]. It is a key intermediate in the synthesis of triazole antifungal agents, including itraconazole and posaconazole, which are used to treat systemic fungal infections [2]. The compound is also recognized as an inhibitor of endothelial cell proliferation, indicating potential in anti-angiogenic research .

Why 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol Cannot Be Interchanged with Generic Piperazine Derivatives


Generic substitution of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol with other piperazine derivatives fails due to the specific reactivity and regiochemistry of its 4-nitrophenyl and 4-hydroxyphenyl substituents . These functional groups enable precise incorporation into complex drug scaffolds, whereas alternative compounds like 4-(4-aminophenyl)piperazine or 4-(1-piperazinyl)benzoic acid may alter reaction yields, require different synthetic routes, or introduce impurities that compromise downstream pharmaceutical quality [1]. The nitro group provides a unique synthetic handle that is essential for subsequent transformations in the synthesis of itraconazole and posaconazole .

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6): Quantitative Differentiation Evidence Against Comparators


Synthetic Utility: Key Intermediate for Itraconazole and Posaconazole

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a critical intermediate in the synthesis of triazole antifungal drugs, specifically itraconazole and posaconazole [1]. While other piperazine derivatives exist, this compound's precise substitution pattern (4-nitrophenyl and 4-hydroxyphenyl) is required for the convergent synthesis of the itraconazole core . Alternative piperazines, such as 4-(4-aminophenyl)piperazine, would necessitate additional synthetic steps and may result in lower overall yield or formation of unwanted byproducts .

Antifungal Synthesis Triazole Scaffold Pharmaceutical Intermediate

Purity Specifications: 97-98% vs. 95% Comparator Grade

Commercial sources offer 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol at minimum purities of 97% (Bidepharm) and 98% (AKSci) . In contrast, lower-purity grades (e.g., 95%) are also available from some vendors (Leyan) . Higher purity minimizes the need for additional purification steps and ensures reproducible results in sensitive assays.

Analytical Chemistry Quality Control Reference Standard

Physical Property Differentiation: Melting Point >90°C (dec.) vs. 150-155°C

Reported melting points for 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol vary between suppliers: some list >90°C with decomposition , while others report a range of 150-155°C . This discrepancy may reflect differences in polymorphic form, purity, or measurement conditions. For applications requiring precise thermal properties (e.g., solid formulation), the higher melting point specification may indicate a more stable crystalline form.

Thermal Analysis Formulation Storage Stability

Solubility Profile: Slightly Soluble in DMSO (Heated) vs. Organic Solvent Soluble

The compound exhibits limited solubility in DMSO (requires heating) but is soluble in organic solvents like ethanol [1]. This contrasts with some piperazine derivatives that show higher aqueous solubility. The specific solubility profile influences stock solution preparation and assay compatibility.

Formulation Biochemical Assay Sample Preparation

Storage and Stability: Room Temperature vs. Refrigerated Conditions

Most suppliers recommend storage at room temperature in a sealed, dry environment . However, some vendors (e.g., CATO) specify storage at 2-8°C for their analytical standard grade, which is produced under ISO 17034 accreditation [1]. This discrepancy may affect long-term stability, especially for reference materials.

Long-term Storage Stability Supply Chain

Regulatory Compliance: ISO 17034 Certified Reference Material vs. Research Grade

CATO offers 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol as an analytical standard certified under ISO 17034 [1]. This level of certification ensures traceability and is essential for method validation, impurity profiling, and regulatory submissions (e.g., ANDA). Standard research-grade material lacks this certification and may not be suitable for GMP/GLP environments.

Analytical Method Validation Quality Control Regulatory Submission

Optimal Application Scenarios for 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6) Based on Quantitative Evidence


Synthesis of Triazole Antifungal Agents (Itraconazole, Posaconazole)

Due to its precise structural match to the itraconazole/posaconazole core, 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is the intermediate of choice for these syntheses [1]. The compound's 4-nitrophenyl group provides a synthetic handle for subsequent transformations, while the 4-hydroxyphenyl moiety participates in key coupling reactions. Using alternative piperazines would require additional synthetic steps and potentially reduce overall yield, making this compound essential for efficient and cost-effective manufacturing.

Analytical Reference Standard for Impurity Profiling

For laboratories performing quality control on posaconazole or itraconazole drug products, the ISO 17034-certified grade of this compound (available from CATO) is indispensable [2]. It serves as a reference standard for identifying and quantifying the NPPY impurity, ensuring compliance with ICH guidelines. The higher purity (≥97%) and certified storage conditions (2-8°C) guarantee stability and accurate quantitation.

Biochemical Assays Involving Endothelial Cell Proliferation Inhibition

The compound's reported activity as an endothelial cell proliferation inhibitor makes it a candidate for anti-angiogenesis research . For in vitro assays, the solubility profile in DMSO (with gentle heating) must be considered to avoid precipitation. The high-purity grades (≥98%) are recommended to minimize off-target effects from impurities.

Medicinal Chemistry: Scaffold for Piperazine-Containing CNS Agents

The arylpiperazine core is a privileged structure in CNS drug discovery. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol can serve as a versatile building block for synthesizing novel compounds targeting serotonin and dopamine receptors . The nitro group can be reduced to an amine, enabling further diversification. Selecting the appropriate purity and storage conditions (e.g., room temperature for short-term use, refrigerated for long-term) ensures optimal reactivity and yield.

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